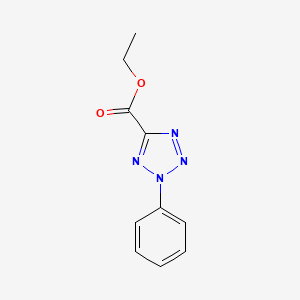

ethyl 2-phenyl-2H-tetrazole-5-carboxylate

Cat. No. B8536380

M. Wt: 218.21 g/mol

InChI Key: DSVGMNRERUUNAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08586707B2

Procedure details

To 0.8 mL ethyl glyoxylate in toluene (50%) was added 130 mL ethanol solution of sulfonyl hydrazide (0.69 g, 4.0 mmol). The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL of chilled distilled water was added. A white precipitate (sulfonylhydrazone) was generated, which was collected by filtration. The filtrate was subsequently dissolved in 50 ml pyridine to derive solution A. Separately, to a 10 mmol solution of aniline in a 1:1 mixture of ethanol and water (20 mL cooled to −5° C.) was added 3.0 mL of concentrated HCl. To the resulting acidic aniline solution, 4 mL solution of sodium nitrate (0.690 g, 10 mmol) was added drop-wise generating the phenyl-diazonium salt solution (solution B). Both solutions were cooled to −5° C. and solution B was added drop-wise to solution A over a period of 30 minutes. Following addition, the reaction mixture was allowed to warm up to room temperature over 45 min and subsequently extracted with ethyl acetate three times. The organic layer was subsequently washed with a 0.1 N HCl solution, dried over sodium sulfate, and concentrated. The crude mixture was purified via a silica gel chromatography using a stepwise gradient of ethyl acetate/hexane to afford ethyl 2-phenyl-2H-tetrazole-5-carboxylate as a pink-purple powder. Following purification, sodium hydroxide (7.5 mmol; 0.6 g dissolved in 2 mL of water) was added to a 50 mL solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate in ethanol. The reaction mixture was refluxed overnight and allowed to cool to −5° C. The mixture was acidified with 1.2 mL of dilute HCl solution. The resulting solution was extracted five times with ethyl acetate to yield the titled compound (0.37 g, 49%): 1H NMR (500 MHz, CDCl3) δ 8.24 (d, J=7.5 Hz, 2H) 7.60 (m, 3H); 13C NMR (75.4 MHz, CDCl3) δ 158.6, 158.3, 135.9, 130.7, 130.2, 120.3; HRMS (EI) calcd for C8H6N2O2 162.0424 [M−N2]+, found 162.0423.

[Compound]

Name

solution B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

ethyl glyoxylate

Quantity

0.8 mL

Type

reactant

Reaction Step Three

[Compound]

Name

sulfonyl hydrazide

Quantity

0.69 g

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

10 mmol

Type

reactant

Reaction Step Four

[Compound]

Name

solution

Quantity

4 mL

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=O.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.[N+:16]([O-])([O-])=O.[Na+].C1([N+:27]#[N:28])C=CC=CC=1>C1(C)C=CC=CC=1.O.C(O)C>[C:9]1([N:8]2[N:28]=[N:27][C:2]([C:1]([O:5][CH2:6][CH3:7])=[O:4])=[N:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

solution B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

solution B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

solution A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

Step Four

Step Five

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.69 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[N+]#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of chilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The filtrate was subsequently dissolved in 50 ml pyridine

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Both solutions were cooled to −5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up to room temperature over 45 min

|

|

Duration

|

45 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

subsequently extracted with ethyl acetate three times

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was subsequently washed with a 0.1 N HCl solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude mixture was purified via a silica gel chromatography

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N1N=C(N=N1)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |